Isoquinolinium, 2-(3-(pyridinio)propyl)-, dibromide
Description
Properties
CAS No. |
64047-60-5 |
|---|---|
Molecular Formula |
C17H18Br2N2 |
Molecular Weight |
410.1 g/mol |
IUPAC Name |
2-(3-pyridin-1-ium-1-ylpropyl)isoquinolin-2-ium;dibromide |
InChI |
InChI=1S/C17H18N2.2BrH/c1-4-10-18(11-5-1)12-6-13-19-14-9-16-7-2-3-8-17(16)15-19;;/h1-5,7-11,14-15H,6,12-13H2;2*1H/q+2;;/p-2 |
InChI Key |
LLAFVHXEICRNDX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[N+](C=C1)CCC[N+]2=CC3=CC=CC=C3C=C2.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolinium, 2-(3-(pyridinio)propyl)-, dibromide typically involves the reaction of isoquinoline with 3-bromopropylpyridinium bromide. This reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the isoquinoline attacks the carbon atom of the 3-bromopropylpyridinium bromide, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 2-(3-(pyridinio)propyl)-, dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Isoquinolinium N-oxide derivatives.
Reduction: Isoquinolinium derivatives with reduced nitrogen centers.
Substitution: Isoquinolinium salts with different anions.
Scientific Research Applications
Isoquinolinium, 2-(3-(pyridinio)propyl)-, dibromide has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of isoquinolinium, 2-(3-(pyridinio)propyl)-, dibromide involves its interaction with biological membranes and enzymes. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby interfering with their normal function.
Comparison with Similar Compounds
Chemical Identity :
- Systematic Name: Isoquinolinium,2-[3-[4-[(hydroxyimino)methyl]pyridinio]propyl]-, dibromide
- CAS Number : 78186-39-7
- Molecular Formula : C₁₈H₁₉Br₂N₃O
- Molecular Weight : ~453.2 g/mol (calculated)
Structural Features: This compound comprises an isoquinolinium core linked via a propyl chain to a pyridinium ring substituted with a hydroxyiminomethyl (-CH=N-OH) group. The dibromide counterions balance the quaternary ammonium charges .
Synthesis: Produced through quaternization of isoquinoline with 3-bromopropylpyridinium bromide, followed by reaction with isonicotinaldehyde oxime.
Applications :
Quaternary ammonium salts like this are utilized in surfactants, antimicrobial agents, and organic synthesis intermediates. The oxime moiety may confer catalytic or detoxification properties .
Comparison with Structurally Similar Compounds
Compound 1: Isoquinolinium, 6,7-dimethoxy-2-(3-(trimethylammonio)propyl)-, dibromide
- CAS Number: Not explicitly listed (referenced in EnvironmentalChemistry.com )
- Molecular Formula : C₁₈H₂₄Br₂N₂O₂ (estimated)
- Molecular Weight : ~460.2 g/mol (calculated)
Structural Differences :
- Isoquinolinium Substituents: 6,7-Dimethoxy groups (vs. unsubstituted in the target compound).
- Quaternary Group: Trimethylammonio (N⁺(CH₃)₃) on the propyl chain (vs. pyridinium with hydroxyiminomethyl).
Property Implications :
Compound 2: 2-(3-Bromopropyl)isoquinolinium Bromide (Intermediate)
- CAS Number: Not explicitly listed (intermediate in synthesis of 78186-39-7).
- Molecular Formula : C₁₂H₁₃Br₂N
- Molecular Weight : ~339.0 g/mol (calculated)
Primarily used as a precursor in quaternary ammonium synthesis .
Data Table: Comparative Analysis
| Property | Target Compound (78186-39-7) | Compound 1 (6,7-Dimethoxy Derivative) | Compound 2 (Intermediate) |
|---|---|---|---|
| Molecular Formula | C₁₈H₁₉Br₂N₃O | C₁₈H₂₄Br₂N₂O₂ | C₁₂H₁₃Br₂N |
| Molecular Weight (g/mol) | 453.2 | 460.2 | 339.0 |
| Key Substituents | Pyridinio with hydroxyiminomethyl | Trimethylammonio; 6,7-dimethoxy | 3-Bromopropyl |
| Solubility | Moderate in polar solvents (oxime H-bonding) | High in water (methoxy groups) | Low (non-polar alkyl chain) |
| Applications | Catalysis, antimicrobials | Surfactants, pharmaceuticals | Synthesis intermediate |
| Synthetic Route | Quaternization + oxime formation | Alkylation + methoxylation | Direct bromination of isoquinoline |
Research Findings and Implications
Metal Chelation: The hydroxyiminomethyl group in 78186-39-7 enables coordination with transition metals (e.g., Cu²⁺, Fe³⁺), making it valuable in catalysis or heavy-metal sequestration .
Antimicrobial Activity: Quaternary ammonium salts with extended aromatic systems (e.g., pyridinium-isoquinolinium hybrids) exhibit enhanced biofilm disruption compared to simpler analogs like Compound 2 .
Thermal Stability : Compound 1’s methoxy groups improve thermal stability (Tₘ > 200°C) versus the target compound’s oxime, which may decompose above 150°C due to labile N-O bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
